molecular formula C14H7F4NO B2561725 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile CAS No. 946387-10-6

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile

Cat. No.: B2561725
CAS No.: 946387-10-6
M. Wt: 281.21
InChI Key: JXYSVZZCJKZEOQ-UHFFFAOYSA-N
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Description

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile is an organic compound characterized by the presence of fluorine and trifluoromethyl groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical behavior, enhancing their stability and reactivity.

Preparation Methods

The synthesis of 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile typically involves multiple steps, including aromatic nitration and cyanation reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group into primary amines.

    Substitution: The presence of fluorine and trifluoromethyl groups makes it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes such as signal transduction and metabolism .

Comparison with Similar Compounds

2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile can be compared with other fluorinated aromatic compounds, such as:

Properties

IUPAC Name

2-fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4NO/c15-12-5-2-6-13(11(12)8-19)20-10-4-1-3-9(7-10)14(16,17)18/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYSVZZCJKZEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C(=CC=C2)F)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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